molecular formula C15H12O2S B2576890 3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol CAS No. 1630763-32-4

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol

Cat. No.: B2576890
CAS No.: 1630763-32-4
M. Wt: 256.32
InChI Key: RXGRWJUZBATVBY-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol is an organic compound that features a benzofuran core substituted with a 4-(methylsulfanyl)phenyl group and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . This method is particularly useful for the synthesis of complex organic molecules, including those containing sulfur and oxygen heteroatoms.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzofuran ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehydroxylated benzofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol is unique due to the presence of both a benzofuran core and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-18-12-5-2-10(3-6-12)14-9-17-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGRWJUZBATVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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